2,3-Dichlorobenzonitrile molecular weight and formula
2,3-Dichlorobenzonitrile molecular weight and formula
An In-depth Technical Guide to 2,3-Dichlorobenzonitrile
Abstract
This technical guide provides a comprehensive overview of 2,3-Dichlorobenzonitrile (2,3-DCBN), a pivotal intermediate in the chemical and pharmaceutical industries. The document details its fundamental molecular and physical properties, including its molecular weight of 172.01 g/mol and chemical formula of C₇H₃Cl₂N.[1][2] We will explore established synthesis methodologies, key industrial and research applications, and validated analytical techniques for its characterization and quality control. Furthermore, this guide addresses critical safety, handling, and toxicological information to ensure its responsible use in a laboratory and manufacturing context. This paper is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a detailed, authoritative resource on this versatile compound.
Introduction
2,3-Dichlorobenzonitrile is an aromatic organic compound characterized by a benzene ring substituted with two chlorine atoms at the 2 and 3 positions and a nitrile functional group. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in multi-step organic synthesis. Its importance is underscored by its role as a building block for a range of commercial products, including agrochemicals, pharmaceuticals, and dyes.[2][3][4] The nitrile group (C≡N) is particularly versatile, capable of undergoing hydrolysis, reduction, and other transformations to yield various derivatives such as carboxylic acids, amines, and amides.[4] This guide synthesizes current knowledge to provide a practical and in-depth understanding of 2,3-Dichlorobenzonitrile for scientific and industrial applications.
Physicochemical Properties
The identity and purity of a chemical intermediate are defined by its physicochemical properties. These parameters are critical for reaction design, process optimization, and safety assessments. 2,3-Dichlorobenzonitrile is a white to off-white solid at room temperature with a pungent odor.[5] It is insoluble in water but soluble in many common organic solvents like ethanol and acetone.[5]
A summary of its core properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃Cl₂N | [1][2] |
| Molecular Weight | 172.01 g/mol | [1][2] |
| CAS Number | 6574-97-6 | [1] |
| Appearance | White to off-white solid/powder | [5][6] |
| Melting Point | 60-64 °C | [3] |
| Boiling Point | 267-268 °C | [5] |
| Density | 1.399 g/cm³ | [5] |
| Flash Point | 125 °C | [5] |
| InChI Key | OHDYZVVLNPXKDX-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing
The synthesis of 2,3-Dichlorobenzonitrile can be achieved through several chemical routes. The selection of a specific pathway is often dictated by factors such as precursor availability, desired purity, scalability, and process economics. Two prominent methods include the dehydration of an oxime intermediate and the catalytic ammoxidation of 2,3-dichlorotoluene.
Laboratory-Scale Synthesis via Oxime Dehydration
A common and reliable laboratory-scale method involves the conversion of 2,3-dichlorobenzaldehyde to its corresponding oxime, followed by dehydration to yield the nitrile. This two-step process is effective for producing high-purity material.
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Step 1: Oxime Formation. 2,4-dichlorobenzaldehyde is reacted with hydroxylamine hydrochloride.[7] This reaction proceeds via nucleophilic addition to the carbonyl group. A mild base, such as sodium carbonate, is typically added to neutralize the HCl byproduct, driving the reaction to completion.
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Step 2: Dehydration of the Oxime. The resulting 2,3-dichlorobenzaldehyde oxime is then subjected to dehydration. A solution of the oxime in a suitable solvent like dichloromethane is treated with a dehydrating agent.[3] For instance, adding nonafluorobutanesulfonyl fluoride (n-C₄F₉SO₂F) in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) effectively removes water to form the nitrile bond.[3]
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Step 3: Purification. Following the reaction, volatile components are removed under reduced pressure. The crude product is then purified using silica gel column chromatography, with a solvent system such as petroleum ether and ethyl acetate, to yield the final 2,3-dichlorobenzonitrile product with high purity.[3]
Caption: Laboratory synthesis of 2,3-Dichlorobenzonitrile.
Industrial-Scale Synthesis via Catalytic Ammoxidation
For large-scale industrial production, catalytic ammoxidation is a more direct and atom-economical route. This method involves the vapor-phase reaction of 2,3-dichlorotoluene with ammonia and air over a specialized catalyst.[4] A patent describes a one-step synthesis using a catalyst such as TiV₀.₆₃Sb₀.₆₅B₀.₃₈O₀.₃₂/SiO₂ in an ebullated bed reactor.[4] This process can achieve a conversion rate of up to 100% with selectivity and yield exceeding 95%, making it highly efficient for commercial manufacturing.[4]
Applications in Research and Industry
2,3-Dichlorobenzonitrile is rarely an end-product itself; its value lies in its utility as a versatile intermediate.
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Pharmaceutical Synthesis: It is a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[2] For example, it is an intermediate in the production of the antiepileptic drug lamotrigine.[8] Its structure is also a precursor for developing novel activators of the cystic fibrosis chloride channel, highlighting its role in drug discovery research.
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Agrochemicals: The compound serves as a key precursor for various herbicides and pesticides.[2][4] The dichloro-substituted phenyl ring is a common feature in many effective agrochemical molecules.
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Organic Synthesis: In a broader research context, 2,3-Dichlorobenzonitrile is used as a reactant in a variety of important chemical reactions. These include nucleophilic aromatic fluorination, Suzuki-Miyaura coupling reactions, and reactions with magnesium amides to form carboxamides.[3] A notable study by Sun et al. demonstrates its use in exploring room-temperature nucleophilic aromatic fluorination, an important transformation in medicinal chemistry.
Analytical Methodologies
Accurate analytical methods are essential for quality control during synthesis and for trace analysis in final products or environmental samples.
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Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 2,3-Dichlorobenzonitrile. A typical method would involve separation on a capillary column (e.g., RTX-200) followed by mass spectrometry detection.[9] Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for trace-level quantification.[9]
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Liquid Chromatography (LC): For non-volatile derivatives or in-process monitoring, High-Performance Liquid Chromatography (HPLC) is often employed. A validated reverse-phase LC method has been developed for 2,3-dichlorobenzoic acid (a potential impurity or derivative) and its isomers.[8] Such a method typically uses a C18 column with a buffered mobile phase (e.g., ammonium acetate) and an organic modifier like methanol, with detection by UV absorbance at a specific wavelength (e.g., 210 nm).[8]
Safety, Handling, and Toxicology
2,3-Dichlorobenzonitrile is classified as a hazardous substance and must be handled with appropriate precautions.
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Toxicological Profile: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[6][10] It causes skin and eye irritation.[6][10] A significant hazard is that it may be metabolized to cyanide, which can impair cellular respiration and lead to severe health effects, including headache, dizziness, and in serious cases, unconsciousness and death.[6]
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Exposure Controls and Personal Protection:
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize dust and vapor inhalation.[6]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11] For weighing or operations that may generate dust, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.[6]
-
-
First Aid Measures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[11]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[6] In all cases of exposure, seek immediate medical attention.
-
-
Storage and Handling: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong bases.[5][6] Minimize dust generation during handling.[6]
Conclusion
2,3-Dichlorobenzonitrile is a chemical of significant industrial and academic interest due to its versatile reactivity and role as a key synthetic intermediate. Its well-defined physicochemical properties, established synthesis routes, and broad applications in pharmaceuticals and agrochemicals make it a cornerstone of modern organic chemistry. However, its hazardous nature necessitates strict adherence to safety protocols. This guide provides the foundational knowledge required for professionals to handle, utilize, and analyze this compound effectively and safely.
References
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Cole-Parmer. "Material Safety Data Sheet - 2,3-Dichlorobenzonitrile." Cole-Parmer, [Link].
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ResearchGate. "A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers." ResearchGate, [Link].
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U.S. Environmental Protection Agency. "The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water." EPA, [Link].
- Google Patents. "CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile.
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